molecular formula C28H40O9 B158580 2-Deacetoxydecinnamoyltaxinine J CAS No. 87193-98-4

2-Deacetoxydecinnamoyltaxinine J

Cat. No. B158580
CAS RN: 87193-98-4
M. Wt: 520.6 g/mol
InChI Key: WOKHREABHMWBBE-CNZAUHOSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Deacetoxydecinnamoyltaxinine J is an active compound that can be isolated from Taxus cuspidta Sibe et Zucc . It is a natural product found in Taxus wallichiana .


Molecular Structure Analysis

The molecular formula of 2-Deacetoxydecinnamoyltaxinine J is C28H40O9 . The molecular weight is 520.6 g/mol . The IUPAC name is [(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Deacetoxydecinnamoyltaxinine J include a molecular weight of 520.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 9 . The compound’s XLogP3-AA is 2.2 .

Scientific Research Applications

Chromatographic Analysis

2-Deacetoxydecinnamoyltaxinine J, along with other taxoids, has been analyzed using a reversed-phase column liquid chromatography method. This method was developed for yew needles and validated for efficiency, detection limits, reproducibility, and peak purity using UV-Vis and photodiode array detection (Bala et al., 1999).

Synthesis and Biological Evaluation

New taxoids derived from 2-deacetoxytaxinine J have been synthesized and tested for their activity in human mammary carcinoma MDR cell line MCF7-R. One derivative showed significant activity in vitro when tested in combination with paclitaxel (Botta et al., 2007).

Anticancer Activity

The anticancer activity of 2-deacetoxytaxinine J has been studied, with significant in vitro activity against breast cancer cell lines. It also showed promising in vivo activity on DMBA-induced mammary tumors in rats, indicating its potential as an anticancer agent (Reddy et al., 2009).

Chemical Oxidation Study

A study on the chemical oxidation of 2-deacetoxytaxinine J derivative using dimethyldioxirane resulted in regio- and stereospecific hydroxylation. This finding is significant for understanding the chemical properties and potential applications of this compound (Horiguchi et al., 2000).

Isolation and Structural Analysis

2-Deacetoxytaxinine J has been isolated from various natural sources, and its structure has been determined through spectroscopic analysis. This is crucial for the identification and further research into its potential applications (Liang et al., 1998).

Safety And Hazards

The safety data sheet of 2-Deacetoxydecinnamoyltaxinine J indicates that it is for research use only and not for human use .

properties

IUPAC Name

[(1R,3R,5S,7S,8S,9R,10R,13S)-7,9,10-triacetyloxy-5-hydroxy-8,12,15,15-tetramethyl-4-methylidene-13-tricyclo[9.3.1.03,8]pentadec-11-enyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O9/c1-13-20-10-19-11-22(34-15(3)29)14(2)24(27(19,7)8)25(36-17(5)31)26(37-18(6)32)28(20,9)23(12-21(13)33)35-16(4)30/h19-23,25-26,33H,1,10-12H2,2-9H3/t19-,20-,21+,22+,23+,25-,26+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKHREABHMWBBE-CNZAUHOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(C3(C(CC(C2(C)C)CC1OC(=O)C)C(=C)C(CC3OC(=O)C)O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@]3([C@H](C[C@@H](C2(C)C)C[C@@H]1OC(=O)C)C(=C)[C@H](C[C@@H]3OC(=O)C)O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Deacetoxydecinnamoyltaxinine J

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
D Viterbo, M Milanesio, G Appendino… - … Section C: Crystal …, 1997 - scripts.iucr.org
The title compounds are diterpenoids isolated from the Himalayan yew (Taxus wallichiana Zucc.). The crystal structures allow us to rationalize some peculiar features of the NMR data of …
Number of citations: 4 scripts.iucr.org
S Bala, GC Uniyal, SK Chattopadhyay, V Tripathi… - … of Chromatography A, 1999 - Elsevier
… liquid chromatography method for the analysis of taxol, 10-deacetylbaccatin III, baccatin IV, 1-hydroxybaccatin I, 2-acetoxybrevifoliol, brevifoliol, 2′-deacetoxydecinnamoyltaxinine J …
Number of citations: 61 www.sciencedirect.com
AM Hall, XJ Tong, CJ Chang - Natural Product Letters, 1997 - Taylor & Francis
… The known compounds were determined to be taxuspine F (2), taxinine A (3), 2-deacetoxy-13-deacetyldecinnamoyltaxinine J (4), 2-deacetoxydecinnamoyltaxinine J (5), and 1-acetyl-10…
Number of citations: 6 www.tandfonline.com
AM Hall - 1996 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
G Appendino - Alkaloids: Chemical and Biological Perspectives, 1996 - Elsevier
… 2-Deacetoxydecinnamoyltaxinine J, corresponding to the terpenoid core of 4f showed no activity, nor did Winterstein's acid [70], highlighting the importance of both the terpenoid core …
Number of citations: 9 www.sciencedirect.com
LO Zamir, J Zhang, J Wu, F Sauriol… - Journal of natural …, 1999 - ACS Publications
… The structures were generated by modifying the crystal structure of 2-deacetoxydecinnamoyltaxinine J. First, the initial structures were subjected to simulated annealing without …
Number of citations: 34 pubs.acs.org
DA Sun, A Nikolakakis, F Sauriol, O Mamer… - Bioorganic & medicinal …, 2001 - Elsevier
… Upon treating the derived 2-deacetoxydecinnamoyltaxinine J 26 with excess LiOH . H 2 O for 7 h at room temperature, the major product involved complete deacetylation (Scheme 1, …
Number of citations: 23 www.sciencedirect.com
S Di-An, F Sauriol, O Mamer… - Canadian Journal of …, 2001 - search.proquest.com
… Substrates The substrate 501,713,9(1, 1013, 13a-pentaacetoxy—4(20),l 1taxadiene (1) (19, 20) was prepared from the acetylation of 2—deacetoxydecinnamoyltaxinine J (23—25). 2—…
Number of citations: 1 search.proquest.com
G Appendino - Pharmacochemistry Library, 1995 - Elsevier
Publisher Summary This chapter presents structural elucidation of taxoids. The structural elucidation of taxoids can be carried out using a variety of spectral methods, especially nuclear …
Number of citations: 33 www.sciencedirect.com
H Timmerman - 1995 - books.google.com
Taxol®, a naturally occurring diterpenoid is one of the most exciting antitumor drugs available today. Its current indications (refractory ovarian and metastatic breast cancer) may soon be …
Number of citations: 61 books.google.com

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